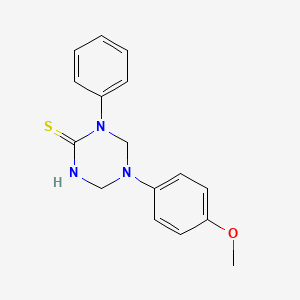

![molecular formula C20H18N6O2S B2747659 N-苄基-2-[3-(4-甲氧基苯基)噻唑并[4,5-d]嘧啶-7-基]硫醇乙酰胺 CAS No. 863500-62-3](/img/structure/B2747659.png)

N-苄基-2-[3-(4-甲氧基苯基)噻唑并[4,5-d]嘧啶-7-基]硫醇乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

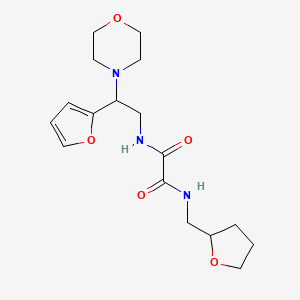

“N-benzyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of this compound is complex, with a triazole nucleus that is readily capable of binding in the biological system with a variety of enzymes and receptors . This makes it versatile in biological activities.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . These reactions are usually carried out in the presence of triethylamine .科学研究应用

Antibacterial Activity

The compound F0682-1180 has been investigated for its antibacterial properties. Researchers synthesized and evaluated related tetrahydroisoquinoline analogs against pathogenic bacterial strains. These studies revealed promising antibacterial effects, particularly against certain strains . Further exploration of its mechanism of action and potential clinical applications could be valuable.

Anticancer Potential

Compounds with similar structural features have demonstrated anticancer activity. For instance, substituted 1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives induced apoptosis in cancer cells, as evidenced by various assays. The inhibition of colony formation in breast cancer cells highlights the potential of these compounds as anticancer agents .

Synthetic Strategies and Core Scaffold Construction

Understanding the synthetic strategies for constructing the core scaffold is crucial. Researchers have explored various methods to synthesize related heterocyclic compounds. These strategies involve the assembly of the triazolo[4,5-d]pyrimidine moiety, which is essential for the compound’s biological activity .

1,2,3-Triazolodiazine Family

The compound F0682-1180 belongs to the 1,2,3-triazolodiazine family. This family includes related heterocycles such as 1,2,3-triazolo[4,5-b]pyrazine, 1,2,3-triazolo[4,5-c]pyridazine, 1,2,3-triazolo[4,5-d]pyridazine, 1,2,3-triazolo[1,5-a]pyrazine, and 1,2,3-triazolo[1,5-b]pyridazine. Each of these compounds has unique properties and potential applications .

Future Prospects

Continued research on F0682-1180 and related analogs is crucial. Identifying novel targets, optimizing synthetic routes, and assessing pharmacokinetics will contribute to their translational potential.

作用机制

Target of Action

Compounds with similar structures, such as 1,2,3-triazoles, have been found to interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

It is known that the [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as a template for designing new lsd1 inhibitors . LSD1 is a histone demethylase, and its inhibition can lead to changes in gene expression.

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .

Result of Action

Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that this compound may also have a broad range of effects .

Action Environment

A practical flow synthesis of 1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This suggests that the synthesis of similar compounds can be influenced by environmental conditions.

未来方向

属性

IUPAC Name |

N-benzyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O2S/c1-28-16-9-7-15(8-10-16)26-19-18(24-25-26)20(23-13-22-19)29-12-17(27)21-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQDRRLRCLWADZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=CC=C4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate](/img/structure/B2747578.png)

![N-(4-{[4-(2-furylcarbonyl)piperazino]sulfonyl}phenyl)acetamide](/img/structure/B2747581.png)

![Methyl[4-(piperidin-1-yl)butyl]amine](/img/structure/B2747582.png)

![Ethyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2747583.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide](/img/structure/B2747586.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2747589.png)

![3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2747592.png)